

MMAF intermediate 1 certificate of analysis

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Compound of Interest

Compound Name: MMAF intermediate 1

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Technical Guide: MMAF Intermediate 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl Auristatin F (MMAF) intermediate 1, a key component in the synthesis of the potent anti-cancer agent MMAF. This document details its chemical properties, analytical methodologies for quality control, and its role in the broader context of Antibody-Drug Conjugate (ADC) development.

Introduction to MMAF and its Intermediate

Monomethyl Auristatin F (MMAF) is a synthetic antineoplastic agent that functions as a potent inhibitor of tubulin polymerization. By disrupting microtubule formation, MMAF effectively halts cell division and induces apoptosis in rapidly dividing cancer cells.[1][2] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical payload component in the design of Antibody-Drug Conjugates (ADCs).[1] ADCs utilize a monoclonal antibody to selectively deliver cytotoxic agents like MMAF to tumor cells, thereby minimizing systemic toxicity.[2]

MMAF intermediate 1 is a crucial precursor in the chemical synthesis of MMAF.[3] The quality and purity of this intermediate are paramount to ensuring the final MMAF product meets the stringent requirements for its use in ADCs.

Quantitative Data Summary



The following tables summarize the available quantitative data for **MMAF** intermediate 1 and the final MMAF product.

Table 1: Chemical Properties of MMAF Intermediate 1

Property	Value	Reference
CAS Number	161485-82-1	
Molecular Formula	C24H36N2O6	-
Molecular Weight	448.55 g/mol	-
Purity	≥98%	-
Storage Conditions	-20°C, protect from light, stored under nitrogen	-

Table 2: Quality Control Specifications for MMAF

Test	Specification	Reference
Purity (by HPLC)	≥98%	_
Appearance	White to Off-white Solid	_
Solubility	Soluble in DMF (Slightly), DMSO (Slightly), Methanol (Slightly), Water (Slightly)	-

Experimental Protocols

Detailed analytical methods are essential for the quality control of MMAF and its intermediates. The following sections describe common experimental protocols used in their analysis.

HPLC is a fundamental technique for determining the purity of MMAF and its intermediates.

- Objective: To separate and quantify the main compound from any impurities.
- Method: A common method involves reverse-phase HPLC.



- Column: A C18 column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks. A yield of approximately 73% can be achieved after purification by HPLC.

LC-MS is a powerful tool for confirming the identity of MMAF and for studying its metabolism. A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic characteristics of MMAF.

- Objective: To confirm the molecular weight of the synthesized compound and identify any metabolites.
- Method:
 - Chromatography: Similar to HPLC, a C18 column with a gradient elution is used to separate the components.
 - Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer.
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
 - Analysis: The mass spectrometer provides mass-to-charge ratio (m/z) data, which can be used to confirm the molecular weight of the target compound and to elucidate the structure of any metabolites.
 - Calibration: Calibration curves are typically acceptable over a concentration range from
 3.02 to 2200 ng/mL using quadratic regression.

For MMAF-conjugated ADCs, HIC is used to determine the drug-to-antibody ratio (DAR), a critical quality attribute.



- Objective: To separate ADC species with different numbers of conjugated MMAF molecules.
- Method:
 - Principle: The separation is based on the hydrophobicity of the ADC species. As the number of hydrophobic MMAF molecules increases, the retention time on the HIC column also increases.
 - Column: A column with a hydrophobic stationary phase is used.
 - Mobile Phase: A reverse salt gradient is typically employed to elute the ADC species.
 - Analysis: The resulting chromatogram shows peaks corresponding to the naked antibody (DAR=0) and various drug-loaded species (e.g., DAR=2, 4, 6, 8). The average DAR can be calculated from the relative peak areas.

Diagrams

The following diagram illustrates a generalized workflow for the synthesis of MMAF.

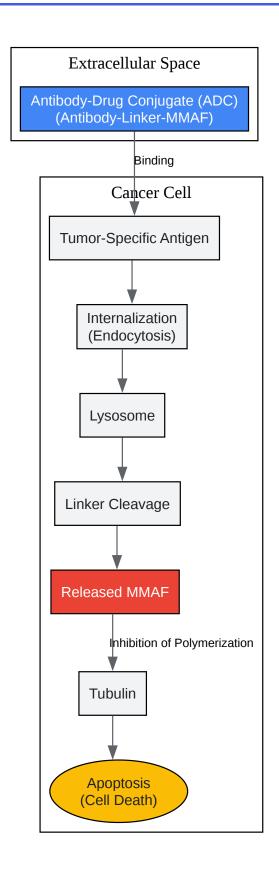


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Caption: Generalized workflow for the synthesis of MMAF via SPPS.

This diagram depicts the mechanism by which an MMAF-based ADC exerts its cytotoxic effects on a cancer cell.





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